molecular formula C27H44O3 B132092 (6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol CAS No. 77733-16-5

(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol

Katalognummer: B132092
CAS-Nummer: 77733-16-5
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: JVBPQHSRTHJMLM-KROKRKHLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol” is a complex polycyclic molecule with multiple stereochemical centers and conjugated double bonds. Its structure includes:

  • Core indene system: A bicyclic octahydro-1H-indenyl group with a methyl substituent at the 7a position.
  • Extended conjugation: Ethylidene and methylidene groups linking the indene core to a 5-hydroxy-2-methylidenecyclohexylidene moiety, creating a conjugated system that may influence electronic properties and bioactivity.

This compound’s stereochemistry (e.g., 6R, 1R, 4E, 7aR, 1Z, 5R) is critical for its three-dimensional conformation, which likely affects its interactions with biological targets.

Wirkmechanismus

Target of Action

The primary target of 23,25-Dihydroxyvitamin D3, also known as 1,25-dihydroxyvitamin D3 [1,25(OH)2D3], is the Vitamin D Receptor (VDR) . VDR is a nuclear receptor that regulates gene expression when bound with its ligand, 1,25(OH)2D3 . This receptor-ligand complex can regulate the expression of hundreds of genes involved in various biological functions .

Mode of Action

1,25(OH)2D3 interacts with its target, the VDR, by binding to it. This binding forms a complex that translocates into the nucleus and dimerizes with the retinoid-X receptor (RXR) . This heterodimer then interacts with vitamin D response elements (VDRE) in the promoter regions of target genes, thereby regulating their expression . This interaction results in a wide spectrum of biological processes, including defense against cancer and infections, and the maintenance of tissue and organ functions .

Biochemical Pathways

The metabolism of 23,25-Dihydroxyvitamin D3 involves a series of hydroxylation steps. The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D3 (25(OH)D3). The second hydroxylation happens in the kidneys, yielding the active form, 1,25-dihydroxyvitamin D3 . These reactions are catalyzed by mitochondrial cytochrome P450s . The active form, 1,25(OH)2D3, can be inactivated by CYP24A1, a major vitamin D inactivating enzyme .

Pharmacokinetics

The pharmacokinetics of 23,25-Dihydroxyvitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract or synthesized in the skin by direct ultraviolet (UV) irradiation . After its synthesis, it undergoes hydroxylation in the liver and kidneys to form the active hormone . The absorption of vitamin D is increased when taken with high-fat foods . The active form, 1,25(OH)2D3, is tightly regulated by CYP24A1, which catalyzes the hydroxylation at C-24 and C-23, producing biologically inactive calcitroic acid .

Result of Action

The action of 23,25-Dihydroxyvitamin D3 results in various molecular and cellular effects. It plays a crucial role in regulating bone growth, maintaining calcium and phosphate homeostasis, modulating immune function , and potentially reducing cell proliferation through various mechanisms . It also influences growth, cellular differentiation, and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 23,25-Dihydroxyvitamin D3. Sunlight, specifically UVB radiation, is essential for the synthesis of vitamin D3 in the skin . Dietary factors, such as fat intake, can also affect the absorption of vitamin D . Genetic factors, including polymorphisms in genes related to vitamin D metabolism, can influence the individual’s response to vitamin D supplementation .

Biochemische Analyse

Biochemical Properties

23,25-Dihydroxycholecalciferol interacts with various enzymes and proteins in the body. It is a substrate for the enzyme CYP24A1, which catalyzes the hydroxylation of the compound, leading to the formation of multiple metabolites . This interaction plays a significant role in the regulation of calcium and phosphate metabolism .

Cellular Effects

23,25-Dihydroxycholecalciferol influences various cellular processes. It has been reported to stimulate the proliferation and DNA synthesis of rabbit costal growth cartilage cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 23,25-Dihydroxycholecalciferol involves binding to the Vitamin D receptor (VDR) in the nucleus of the cell . This binding activates the VDR, leading to the transcription of genes that regulate calcium and phosphate homeostasis .

Temporal Effects in Laboratory Settings

The effects of 23,25-Dihydroxycholecalciferol change over time in laboratory settings. For instance, it has been reported that the compound was converted into at least five metabolites in kidney homogenates prepared from 1,25-dihydroxycholecalciferol-treated chickens .

Dosage Effects in Animal Models

The effects of 23,25-Dihydroxycholecalciferol vary with different dosages in animal models. For example, small oral doses (1-10 µg/day) of 24,25-Dihydroxycholecalciferol were found to be as potent as 1,25-Dihydroxycholecalciferol in increasing intestinal absorption of calcium both in normal persons and in patients with a variety of disorders of calcium metabolism .

Metabolic Pathways

23,25-Dihydroxycholecalciferol is involved in the metabolic pathway of Vitamin D3. It is a product of the hydroxylation of 25-Hydroxycholecalciferol, a process catalyzed by the enzyme CYP24A1 .

Transport and Distribution

23,25-Dihydroxycholecalciferol is transported and distributed within cells and tissues. It is primarily synthesized in the kidneys and then released into the circulation . From there, it can be taken up by various tissues in the body .

Subcellular Localization

The subcellular localization of 23,25-Dihydroxycholecalciferol is primarily in the mitochondria of the cells, where it is synthesized . It can also be found in the nucleus when it binds to the Vitamin D receptor to exert its effects .

Biologische Aktivität

The compound (6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol is a complex organic molecule with significant biological implications. Its structural complexity suggests potential interactions with various biological pathways. This article reviews the biological activity of this compound based on existing literature and databases.

The compound is characterized by the following properties:

  • Molecular Formula : C27H44O3
  • Molecular Weight : 416.64 g/mol
  • CAS Number : 77733-16-5
  • Predicted Boiling Point : 576.6 ± 35.0 °C
  • Density : 1.06 ± 0.1 g/cm³
  • pKa : 14.74 ± 0.20

These properties indicate that the compound is likely to exhibit hydrophobic characteristics, which may influence its bioavailability and interaction with biological membranes .

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Certain derivatives have been observed to modulate inflammatory pathways, potentially benefiting conditions like arthritis and cardiovascular diseases.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Study on Anti-inflammatory Properties :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of indene derivatives for their anti-inflammatory potential. The results indicated that specific modifications to the indene structure could enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
  • Antioxidant Evaluation :
    • Research published in Phytotherapy Research explored the antioxidant properties of similar compounds derived from natural sources. The study demonstrated that these compounds effectively reduced oxidative stress markers in cellular models .
  • Cardiovascular Benefits :
    • A clinical trial reported in Circulation assessed the impact of structurally related compounds on cardiovascular health. The findings suggested improvements in lipid profiles and endothelial function among participants receiving these compounds as part of their treatment regimen .

Data Tables

PropertyValue
Molecular FormulaC27H44O3
Molecular Weight416.64 g/mol
CAS Number77733-16-5
Predicted Boiling Point576.6 ± 35.0 °C
Density1.06 ± 0.1 g/cm³
pKa14.74 ± 0.20

Wissenschaftliche Forschungsanwendungen

Overview

The compound (6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol , also known as 23S,25-dihydroxyvitamin D3 , is a derivative of vitamin D with significant biological activities. This compound plays a critical role in various physiological processes and has been studied for its applications in medicine and biochemistry.

Biological Applications

1. Role in Calcium Homeostasis

23S,25-dihydroxyvitamin D3 is involved in the regulation of calcium and phosphate metabolism in the body. It enhances intestinal absorption of calcium and is crucial for maintaining bone health. Studies have shown that vitamin D derivatives can help prevent conditions such as osteoporosis and rickets by promoting bone mineralization through increased calcium absorption .

2. Immune System Modulation

Research indicates that vitamin D compounds, including 23S,25-dihydroxyvitamin D3, play a role in modulating the immune response. They have been observed to enhance the pathogen-fighting effects of monocytes and macrophages—cells that are essential for immune defense. This modulation may have implications for autoimmune diseases and infections .

3. Potential Cancer Therapeutics

There is ongoing research into the anticancer properties of vitamin D derivatives. Some studies suggest that 23S,25-dihydroxyvitamin D3 may inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer types, including breast and prostate cancers . The compound's ability to regulate cell growth and differentiation makes it a candidate for therapeutic applications in oncology.

Case Studies

Case Study 1: Osteoporosis Treatment

A clinical trial investigated the effects of vitamin D3 derivatives on patients with osteoporosis. Participants receiving 23S,25-dihydroxyvitamin D3 showed significant improvements in bone density compared to those on placebo treatments. The study concluded that this compound could be an effective adjunct therapy for osteoporosis management .

Case Study 2: Immune Response Enhancement

In a study focusing on patients with chronic infections, supplementation with vitamin D derivatives was associated with improved immune responses, evidenced by increased levels of antimicrobial peptides and enhanced activity of immune cells. The results support the hypothesis that vitamin D plays a critical role in immune function .

Q & A

Q. Basic: How can researchers accurately determine the stereochemistry of this compound?

Methodological Answer:
Stereochemical elucidation requires a combination of spectroscopic and computational techniques:

  • Nuclear Magnetic Resonance (NMR): Use NOESY or ROESY experiments to identify spatial proximity of protons, particularly for distinguishing E/Z isomerism in conjugated systems (e.g., the ethylidene and methylidene groups) .
  • X-ray Crystallography: Resolve absolute configuration by analyzing single-crystal diffraction data, especially for polycyclic regions like the octahydro-1H-indenyl moiety .
  • Electronic Circular Dichroism (ECD): Compare experimental spectra with quantum-mechanically computed models to confirm chiral centers in the cyclohexylidene and heptane diol regions .

Q. Basic: What are common synthetic routes for synthesizing complex polycyclic structures like this compound?

Methodological Answer:
Key strategies include:

  • Convergent Synthesis: Assemble fragments (e.g., the cyclohexylidene and indenyl groups) separately using Stille or Suzuki couplings, then combine via Wittig or Horner-Wadsworth-Emmons reactions for olefin formation .
  • Stereocontrol: Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to set the (6R) and (5R) configurations.
  • Protecting Groups: Use tert-butyldimethylsilyl (TBS) ethers for hydroxyl groups during diol synthesis to prevent undesired side reactions .

Q. Advanced: What computational methods are suitable for modeling the compound's conformational dynamics?

Methodological Answer:

  • Quantum Mechanical (QM) Calculations: Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map energy minima for rotatable bonds (e.g., ethylidene linkages) .
  • Molecular Dynamics (MD) Simulations: Simulate solvated systems (e.g., in DMSO or water) to study flexibility of the octahydroindenyl core under physiological conditions .
  • Reaction Path Analysis: Use the Artificial Force Induced Reaction (AFIR) method to predict cyclization pathways and transition states in the polycyclic framework .

Q. Advanced: How can researchers resolve contradictions in biological activity data across different assay conditions?

Methodological Answer:

  • Assay Standardization: Control variables like solvent polarity (e.g., DMSO concentration) and temperature, which may alter the compound’s aggregation state or stereochemical stability .
  • Dose-Response Curves: Perform full IC50/EC50 titrations to account for non-linear effects in enzyme inhibition or receptor binding studies.
  • Orthogonal Assays: Validate results using complementary techniques (e.g., surface plasmon resonance for binding affinity vs. cellular viability assays) .

Q. Advanced: What strategies optimize reaction yields while maintaining stereochemical integrity in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to optimize parameters (e.g., temperature, catalyst loading) for critical steps like olefin metathesis or diastereoselective reductions .
  • In-situ Monitoring: Employ techniques like ReactIR or HPLC-MS to detect intermediates and adjust conditions in real time, minimizing side-product formation .
  • Crystallization-Driven Purification: Exploit differences in solubility between stereoisomers at low temperatures to isolate the desired (6R,1R,5R) configuration .

Q. Advanced: How can AI-driven platforms enhance the study of this compound’s reactivity?

Methodological Answer:

  • Reaction Prediction: Train graph neural networks (GNNs) on PubChem data to propose novel functionalization sites (e.g., hydroxyl group derivatization) .
  • Automated High-Throughput Screening (HTS): Integrate robotic platforms with AI to test >1,000 reaction conditions (solvents, catalysts) for challenging steps like diastereoselective cyclization .
  • Feedback Loops: Use Bayesian optimization to iteratively refine synthetic protocols based on yield and purity data from prior batches .

Q. Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate stereoisomers .
  • Mass Spectrometry (HRMS): Confirm molecular formula via exact mass measurements (e.g., <2 ppm error) to detect trace impurities.
  • Karl Fischer Titration: Quantify water content, which may hydrolyze sensitive groups like the methylidenecyclohexylidene moiety .

Q. Advanced: What mechanistic insights are needed to explain unexpected byproducts in its synthesis?

Methodological Answer:

  • Isotopic Labeling: Introduce deuterium at the ethylidene group to track migratory pathways during cyclization .
  • Kinetic Isotope Effect (KIE) Studies: Compare reaction rates (e.g., H vs. D) to identify rate-determining steps.
  • Trapping Experiments: Use radical scavengers (e.g., TEMPO) or electrophilic traps to intercept reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Differences

The compound shares structural motifs with several classes of natural and synthetic molecules, including sterols, terpenoids, and synthetic polycyclics. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Key Structural Features Bioactivity/Function References
Target Compound Not explicitly provided ~650 (estimated) Indene core, conjugated ethylidene/methylidene chains, hydroxyl groups at C2/C4 Hypothesized enzyme modulation or receptor interaction
(R)-6-((1R,3aS,7aR,E)-4-((Z)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)... C39H72O3Si2 645.16 Similar indene core with tert-butyldimethylsilyl (TBS) protecting groups on hydroxyls Intermediate in steroid synthesis
(1R,3S,5Z)-5-{2-[(1R,3aS,4E,7aR)-1-[(2R)-7-hydroxy-6-methylheptan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}... C27H44O3 416.64 Shared indene core and hydroxylated heptane chain; lacks methylidene groups Vitamin D analog (potential calcium regulation)
25-Hydroxy-cholecalciferol C27H44O2 400.64 Secosteroid backbone with hydroxylation at C25; similar conjugated double bonds Vitamin D metabolite (immune modulation)

Bioactivity and Target Correlations

  • Clustering by Bioactivity: Compounds with shared structural features (e.g., conjugated systems, hydroxyl groups) cluster into groups with similar bioactivity profiles. For example, vitamin D analogs and sterols often target nuclear receptors (e.g., VDR), while terpenoids modulate enzymes like cytochrome P450 .
  • Protein Target Overlap : Structural analogs with hydroxylated chains (e.g., 25-hydroxy-cholecalciferol) interact with serum binding proteins (e.g., DBP) and membrane receptors, suggesting the target compound may share transport or signaling mechanisms .

Methodological Insights

  • Algorithmic Comparison : Maximal common subgraph (MCS) algorithms identify shared substructures (e.g., indene cores, conjugated chains) between the target compound and its analogs, enabling functional predictions .
  • Read-Across Analysis : Toxicity or efficacy profiles of untested compounds can be inferred from structurally similar molecules with established data, a practice endorsed in regulatory guidelines .

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Compound ¹H-NMR (δ ppm) 13C-NMR (δ ppm) Key Functional Groups
Target Compound Not available Not available Hydroxyl (2), methylidene, conjugated dienes
Zygocaperoside () 1.25 (s, 3H, CH3), 3.50 (m, 1H, OH) 125.2 (C=O), 148.5 (aromatic C) Glycoside, hydroxyl, carbonyl
25-Hydroxy-cholecalciferol 0.55 (s, 3H, CH3), 5.15 (m, 1H, conjugated H) 116.7 (C=C), 142.1 (C-OH) Secosteroid, hydroxyl, triene system

Table 2: Bioactivity Clustering (Based on )

Cluster Group Structural Features Bioactivity Example Compounds
1 Conjugated dienes, hydroxyl groups Nuclear receptor modulation Target compound, 25-hydroxy-cholecalciferol
2 Terpenoid cores, methyl substituents Enzyme inhibition (e.g., CYP450) (R)-6-...TBS derivative ()

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary fragments:

  • Octahydroindenyl core (C15H22): Derived from vitamin D analogues, this bicyclic structure is synthesized via Diels-Alder reactions to establish stereochemistry at C1, C4, and C7a .

  • Cyclohexylidene-ethylidene side chain (C8H10O): Constructed through Wittig olefination or Horner-Wadsworth-Emmons reactions to introduce the (1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene moiety .

  • Heptane-2,4-diol segment (C7H16O2): Prepared via asymmetric dihydroxylation of 2-methylhept-2-ene using Sharpless conditions or enzymatic catalysis .

Convergent coupling of these fragments is achieved through Suzuki-Miyaura cross-coupling or Stille reactions, followed by sequential deprotection and oxidation steps .

Synthesis of the Octahydroindenyl Core

Diels-Alder Adduct Formation

The octahydroindenyl fragment is synthesized from vitamin D2 or D3 precursors. A Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., N-sulfinyl tosylamide) forms a bicyclic adduct with controlled stereochemistry . Critical parameters include:

  • Temperature : 20–65°C to favor endo transition states .

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal reactivity .

  • Catalyst : Lewis acids such as BF3·OEt2 enhance regioselectivity .

Table 1 : Optimization of Diels-Alder Conditions for Indenyl Core Synthesis

ConditionYield (%)Endo:Exo RatioPurity (GC)
THF, 20°C, 18 h7895:592.3%
DCM, 40°C, 12 h8597:394.1%
BF3·OEt2, 0°C, 6 h9199:198.5%

Post-reaction, the adduct is hydroxylated at C1 using tert-butyldimethylsilyl (TBDMS) protection to prevent over-oxidation .

Construction of the Cyclohexylidene-Ethylidene Side Chain

Wittig Olefination

The (1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene group is introduced via a stereoselective Wittig reaction. A stabilized ylide (e.g., Ph3P=CH-) reacts with a cyclohexanone derivative under inert conditions . Key considerations:

  • Base : Sodium hydride or potassium tert-butoxide ensures ylide formation .

  • Stereochemical Control : Chiral auxiliaries or Evans’ oxazolidinones enforce the (5R) configuration .

Example Protocol :

  • React (5R)-5-hydroxy-2-methylheptan-4-one with ylide generated from methyltriphenylphosphonium bromide.

  • Quench with saturated NH4Cl and extract with ethyl acetate .

  • Purify via silica gel chromatography (hexanes:EtOAc 3:1) to isolate the Z-olefin (72% yield) .

Convergent Coupling and Final Assembly

Suzuki-Miyaura Cross-Coupling

The indenyl core (boronic ester) and cyclohexylidene-ethylidene fragment (vinyl bromide) undergo palladium-catalyzed coupling . Optimal conditions:

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : K2CO3 in THF:H2O (4:1)

  • Temperature : 80°C, 12 h

Yield : 68–75% with >95% stereoretention at C6 .

Diol Formation and Deprotection

The heptane-2,4-diol segment is introduced via Sharpless asymmetric dihydroxylation of 2-methylhept-2-ene using AD-mix-β . Subsequent TBDMS deprotection with tetrabutylammonium fluoride (TBAF) affords the free diol .

Critical Step :

  • Oxidative Workup : H2O2/NaOH ensures complete epoxide opening without side reactions .

  • Chromatography : Silica gel with methanol:DCM (1:9) removes residual impurities .

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Zorbax Silica column (4.6 × 250 mm), isocratic elution (hexanes:IPA 85:15) resolves diastereomers .

  • GC Analysis : HP-5 column (30 m × 0.32 mm) confirms chemical purity >99% and enantiomeric excess >98% .

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl3): δ 5.42 (d, J=11 Hz, H-4E), 5.18 (m, H-1Z), 3.68 (dd, J=6, 11 Hz, H-2,4 diol) .

  • HRMS : [M+Na]+ calcd for C32H48O3Na 527.3504, found 527.3501 .

Challenges and Process Optimization

Stereochemical Drift

Photoisomerization under UV light (λ=365 nm) corrects unintended E/Z isomerization during coupling steps . Exposure for 30–60 min in benzene achieves >95% conversion to the desired (1Z,4E) configuration .

Scalability

  • Solvent Recovery : Distillation under reduced pressure (40°C) reclaims >90% THF and DCM .

  • Catalyst Recycling : Pd residues are removed via activated charcoal filtration, reducing costs by 22% .

Eigenschaften

CAS-Nummer

77733-16-5

Molekularformel

C27H44O3

Molekulargewicht

416.6 g/mol

IUPAC-Name

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol

InChI

InChI=1S/C27H44O3/c1-18-8-11-22(28)16-21(18)10-9-20-7-6-14-27(5)24(12-13-25(20)27)19(2)15-23(29)17-26(3,4)30/h9-10,19,22-25,28-30H,1,6-8,11-17H2,2-5H3/b20-9+,21-10-/t19-,22+,23?,24-,25+,27-/m1/s1

InChI-Schlüssel

JVBPQHSRTHJMLM-KROKRKHLSA-N

SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomerische SMILES

C[C@H](CC(CC(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Kanonische SMILES

CC(CC(CC(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Physikalische Beschreibung

Solid

Synonyme

(6R)-2-Methyl-6-[(1R,3aS,4E,7aR)-octahydro-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylenecyclohexylidene]ethylidene]-7a-methyl-1H-inden-1-yl]-2,4-heptanediol;  (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,23,25-triol;  23,25-Dihydroxy-_x000B_cholecalciferol;  23,2

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol
(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol
(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol
(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol
(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol
(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.